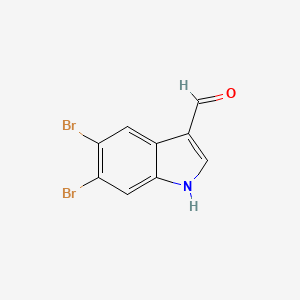

5,6-Dibromo-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

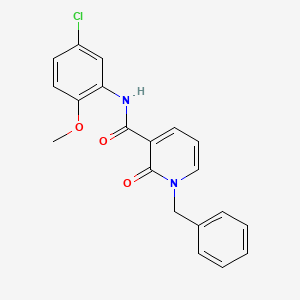

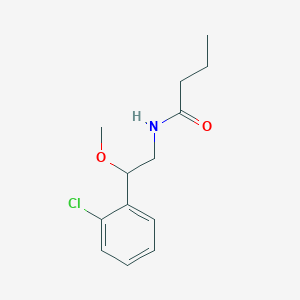

5,6-Dibromo-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5Br2NO . It has an average mass of 302.950 Da and a monoisotopic mass of 300.873779 Da .

Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives, such as 5,6-Dibromo-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups easily undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

The molecular structure of 5,6-Dibromo-1H-indole-3-carbaldehyde consists of 9 carbon atoms, 5 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 1 oxygen atom . The InChI code for this compound is 1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H .Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives, including 5,6-Dibromo-1H-indole-3-carbaldehyde, are known to undergo various chemical reactions. These compounds are often used as precursors in the synthesis of diverse heterocyclic derivatives, as their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

5,6-Dibromo-1H-indole-3-carbaldehyde has a density of 2.1±0.1 g/cm³ . It has a boiling point of 450.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 71.0±3.0 kJ/mol . The flash point is 226.4±27.3 °C .Applications De Recherche Scientifique

Multicomponent Reactions (MCRs) and Sustainable Synthesis

5,6-Dibromo-1H-indole-3-carbaldehyde: has found applications in inherently sustainable multicomponent reactions (MCRs). These reactions allow the efficient assembly of complex molecules from simple starting materials. Researchers have explored its use in MCRs from 2014 to 2021. The compound’s versatility in MCRs makes it a valuable building block for constructing pharmaceutically interesting scaffolds .

Curcumin Derivatives: Anti-Proliferative and Anti-Inflammatory Agents

The compound serves as a reactant in the preparation of curcumin derivatives. Curcumin is a natural polyphenol found in turmeric and has demonstrated anti-proliferative and anti-inflammatory properties. By modifying the indole-3-carbaldehyde scaffold, researchers can create novel curcumin analogs with enhanced bioactivity .

Botulinum Neurotoxin Serotype A Protease Inhibitors

Scientists have utilized 5,6-Dibromo-1H-indole-3-carbaldehyde in the synthesis of analogs targeting botulinum neurotoxin serotype A (BoNT/A) protease. BoNT/A is responsible for muscle paralysis in botulism. Developing effective inhibitors is crucial for therapeutic applications. The compound’s role in this context highlights its potential as a pharmacological tool .

β-Amyloid Imaging Probes: Alzheimer’s Disease Research

Researchers have employed the compound in the stereoselective synthesis of dibenzylideneacetone derivatives. These derivatives serve as β-amyloid imaging probes. β-Amyloid plaques are associated with Alzheimer’s disease, and imaging agents help diagnose and monitor disease progression. The indole-3-carbaldehyde scaffold contributes to the development of such diagnostic tools .

Mécanisme D'action

Target of Action

This compound is a marine-derived natural product found in Smenospongia sp , and it’s known to be a precursor for the synthesis of biologically active structures .

Mode of Action

It’s known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .

Propriétés

IUPAC Name |

5,6-dibromo-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUFUBJNKCIXAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2357253.png)

![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)

![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)

![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357263.png)